Absence of Acetylcholinesterase Inhibition: A Key Differentiator from N-Benzylpiperidine Analogs
1-Acetyl-N-(4-methoxybenzyl)piperidin-4-amine was evaluated for inhibition of acetylcholinesterase (AChE) at a concentration of 26 µM and exhibited no inhibition . In contrast, many N-benzylpiperidine derivatives are potent AChE inhibitors, with reported IC50 values ranging from 1 nM to 11.5 µM [1][2]. This differential profile positions the compound as a favorable scaffold or tool molecule in systems where AChE engagement must be minimized.
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibition |
|---|---|
| Target Compound Data | No inhibition at 26 µM |
| Comparator Or Baseline | N-Benzylpiperidine derivatives (class-level): IC50 1 nM – 11.5 µM |
| Quantified Difference | >1000-fold reduction in potency relative to active N-benzylpiperidines |
| Conditions | Target compound: in vitro AChE inhibition assay at 26 µM. Comparator class: various in vitro AChE inhibition assays (Ellman's method). |
Why This Matters
This quantifiable lack of AChE activity reduces the risk of off-target effects in neurobiology or enzymology studies, making the compound a cleaner control or building block compared to many N-benzylpiperidine analogs.
- [1] Tong W, Collantes ER, Chen Y, Welsh WJ. A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. J Med Chem. 1996;39(2):380-387. View Source
- [2] BindingDB. BDBM50412465 (CHEMBL211439): IC50=1.15E+4 nM for acetylcholinesterase inhibition in Wistar rat brain. https://www.bindingdb.org/ View Source
